molecular formula C12H19N3O2 B3070646 tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 100501-56-2

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B3070646
CAS No.: 100501-56-2
M. Wt: 237.30 g/mol
InChI Key: YYWOTBKMDVRWGP-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 733757-77-2) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a tert-butyl carbamate group at position 5 and a methyl substituent at position 1. Its molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-13-14(10)4/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWOTBKMDVRWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856702
Record name tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-56-2
Record name tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with modifications at positions 1, 3, and 5 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 1-Me, 5-Boc C₁₂H₁₉N₃O₂ 237.30 733757-77-2 Core structure for kinase inhibitors; methyl enhances lipophilicity
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 1-Me, 3-CH₂OH, 5-Boc C₁₃H₂₁N₃O₃ 267.32 1330765-07-5 Hydroxymethyl group introduces polarity; acute toxicity (oral LD₅₀: 300 mg/kg)
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-NH₂, 5-Boc C₁₁H₁₈N₄O₂ 238.29 398491-64-0 Amino group enables cross-coupling reactions; used in peptide mimetics
6,7-Dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-I, 5-Boc C₁₁H₁₅IN₃O₂ 348.17 661487-17-8 Iodo substituent facilitates Suzuki-Miyaura couplings; halogenated analogs show antiviral activity
5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate 1-iPr, 3-EtO₂C, 5-Boc C₁₇H₂₇N₃O₄ 337.42 - Dual ester groups; crystallizes in monoclinic P2₁/c space group

Key Observations:

Substituent Effects on Reactivity: The 3-hydroxymethyl derivative (CAS: 1330765-07-5) is more reactive in nucleophilic substitutions due to the -CH₂OH group, whereas the 3-amino analog (CAS: 398491-64-0) participates in condensation reactions . Halogenated variants (e.g., 3-iodo) are pivotal in cross-coupling reactions for drug diversification .

Synthetic Accessibility :

  • The 1-methyl derivative (CAS: 733757-77-2) is synthesized via alkylation of pyrazolo-pyridine precursors using methyl halides under basic conditions, similar to the method for 1-isopropyl analogs (NaH/2-bromopropane in THF) .
  • tert-Butyl carbamate protection at position 5 is a common strategy to enhance stability during multi-step syntheses .

Safety Profiles: The 3-hydroxymethyl analog exhibits acute toxicity (skin corrosion, eye irritation) and requires stringent handling protocols . No specific hazards are reported for the 1-methyl derivative, though general precautions for carbamates (e.g., respiratory protection) are advised .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound is typically synthesized via cyclization reactions using tert-butyl carbamate precursors. Key steps include:

  • Nucleophilic substitution to introduce the tert-butoxycarbonyl (Boc) protecting group.
  • Ring-closing reactions under reflux with catalysts like palladium or copper to form the pyrazolo-pyridine core .
  • Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product in >85% yield .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust is generated .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks due to acute toxicity (oral LD₅₀: 300 mg/kg in rats) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and confirms bicyclic geometry .
  • NMR Spectroscopy : Key signals include δ 1.45 ppm (tert-butyl protons) and δ 3.85 ppm (methyl group on pyrazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical [M+H]⁺ (e.g., m/z 293.1754) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during structural characterization?

  • Methodology :

  • Variable Temperature NMR : Resolves dynamic effects causing signal splitting, such as restricted rotation in the bicyclic system .
  • 2D NMR (COSY, NOESY) : Identifies through-space correlations between protons in the pyrazolo-pyridine ring and tert-butyl group .
  • Cross-Validation with Computational Models : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) .

Q. What strategies optimize catalytic efficiency in the synthesis of derivatives with modified substituents (e.g., halogenation at the 3-position)?

  • Methodology :

  • Catalyst Screening : Pd(PPh₃)₄ improves coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) but requires inert atmospheres .
  • Solvent Optimization : Use DMF for polar intermediates or THF for non-polar halogenation agents (e.g., NBS) .
  • Reaction Monitoring : TLC (Rf: 0.5 in EtOAc/hexane) tracks progress and minimizes byproducts .

Q. How does the compound’s stability vary under acidic or basic conditions, and what degradation products form?

  • Methodology :

  • Forced Degradation Studies :
  • Acidic Conditions (pH 2) : Hydrolysis of the Boc group generates 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine (confirmed via LC-MS) .
  • Basic Conditions (pH 12) : Ring-opening at the pyridine nitrogen forms a diketone intermediate .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 1.0 mL/min flow) .

Q. What computational approaches predict the compound’s reactivity in biological systems (e.g., kinase inhibition)?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets in kinases (e.g., CDK2) with binding energies ≤ -8.5 kcal/mol .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from enzymatic assays .
  • Metabolic Pathway Prediction (SwissADME) : Estimate CYP3A4-mediated oxidation as the primary metabolic route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

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